3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of aminopyrazole . It’s a part of a group of fused heterocyclic systems with outstanding chemical, biological, and medicinal significance .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 . The ketones are afforded by modifying a stabilized ylide facilitated Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H-NMR spectrum shows various signals corresponding to different types of protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound include the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone . This reaction is facilitated by a Wittig reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR spectroscopy . The compound exhibits strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .Scientific Research Applications
Synthesis and Spectral Analysis
Research conducted by Halim and Ibrahim (2022) in the field of chemistry focused on the synthesis and spectral analysis of a novel compound closely related to 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile. This study explored the ring opening and closure reactions, leading to the creation of a structurally similar compound. They also performed quantum studies, natural bond orbital analysis, and evaluated the thermodynamic properties, providing insight into the chemical behavior and stability of such compounds (Halim & Ibrahim, 2022).
Polyheterocyclic Ring Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a precursor closely related to 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile for constructing new polyheterocyclic ring systems. Their work highlights the potential of such compounds in creating diverse heterocyclic structures with potential applications in medicinal chemistry and material science (Abdel‐Latif et al., 2019).
Novel Derivatives and Antimicrobial Properties
Research into the synthesis of new derivatives of pyrazolo[3,4-b]pyridines, which share a core structure with the compound of interest, has been conducted by various scientists. These studies often focus on the creation of novel derivatives with potential applications in pharmacology, particularly regarding their antimicrobial properties. For example, El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) synthesized derivatives under microwave irradiation, exploring their antimicrobial activities (El-Borai et al., 2012).
Catalytic Applications
Zhang et al. (2016) demonstrated the use of graphene oxide anchored sulfonic acid as a catalyst for synthesizing derivatives of pyrazolo[3,4-b]pyridine. This study exemplifies the application of such compounds in catalysis, particularly in facilitating chemical reactions through novel catalytic materials (Zhang et al., 2016).
Future Directions
properties
IUPAC Name |
3-[5-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDIHAQCVNNLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile | |
CAS RN |
920035-77-4 | |
Record name | MK-4965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920035774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-4965 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-4965 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8856WDK9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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